molecular formula C17H24N2O2 B14726761 1-Indanamine, N-(2-morpholinobutyryl)- CAS No. 6520-60-1

1-Indanamine, N-(2-morpholinobutyryl)-

Cat. No.: B14726761
CAS No.: 6520-60-1
M. Wt: 288.4 g/mol
InChI Key: UQNHDARWKLJSCY-UHFFFAOYSA-N
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Description

1-Indanamine, N-(2-morpholinobutyryl)- is a synthetic compound that belongs to the class of aminoindanes. It is characterized by the presence of an indane ring system attached to an amine group, which is further modified by the addition of a morpholinobutyryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)- typically involves the following steps:

Industrial Production Methods: Industrial production of 1-Indanamine, N-(2-morpholinobutyryl)- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Indanamine, N-(2-morpholinobutyryl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

1-Indanamine, N-(2-morpholinobutyryl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)- involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters like serotonin and dopamine, thereby exerting its effects on the central nervous system. This mechanism is particularly relevant in the context of treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1-Indanamine, N-(2-morpholinobutyryl)- is unique due to the presence of the morpholinobutyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and differentiates it from other aminoindane derivatives .

Properties

CAS No.

6520-60-1

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-ylbutanamide

InChI

InChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20)

InChI Key

UQNHDARWKLJSCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3

Origin of Product

United States

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